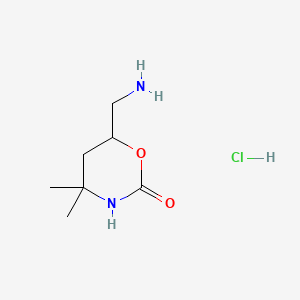
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is a chemical compound that belongs to the class of oxazinanones. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dimethyl-substituted oxazinanone ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves the reaction of 4,4-dimethyl-1,3-oxazinan-2-one with formaldehyde and an amine source under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the aminomethyl group is introduced into the oxazinanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to its corresponding alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazinanone derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
- 4,4-Dimethyl-1,3-oxazinan-2-one
- 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one
Comparison: 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity compared to its analogs. The hydrochloride form also improves its solubility, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C7H15ClN2O2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-7(2)3-5(4-8)11-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
Clé InChI |
DSJOPVWZXXGPSE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OC(=O)N1)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)



![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)






![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)

